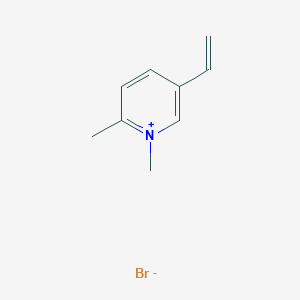
5-Ethenyl-1,2-dimethylpyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethenyl-1,2-dimethylpyridin-1-ium bromide is a pyridinium salt with the molecular formula C9H12BrN. This compound is known for its unique structure, which includes an ethenyl group attached to the pyridinium ring. Pyridinium salts are widely recognized for their applications in various fields, including organic synthesis, medicinal chemistry, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-1,2-dimethylpyridin-1-ium bromide typically involves the quaternization of 5-ethenyl-1,2-dimethylpyridine with a suitable alkylating agent, such as methyl bromide. The reaction is usually carried out in an aprotic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethenyl-1,2-dimethylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridinium ring can be reduced to form the corresponding pyridine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium chloride (NaCl) or sodium iodide (NaI) are employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of pyridine derivatives.
Substitution: Formation of corresponding halide salts.
Applications De Recherche Scientifique
5-Ethenyl-1,2-dimethylpyridin-1-ium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a potential therapeutic agent.
Mécanisme D'action
The mechanism of action of 5-Ethenyl-1,2-dimethylpyridin-1-ium bromide involves its interaction with molecular targets, such as enzymes and receptors. The ethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pyridinium ring can also interact with nucleophilic sites in enzymes, affecting their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-3-ethylpyridinium bromide
- 1,2-Dimethyl-3-ethenylpyridinium chloride
- 1-Ethenyl-2,3-dimethylpyridinium iodide
Uniqueness
5-Ethenyl-1,2-dimethylpyridin-1-ium bromide is unique due to its specific substitution pattern on the pyridinium ring. The presence of both ethenyl and dimethyl groups imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
53584-12-6 |
|---|---|
Formule moléculaire |
C9H12BrN |
Poids moléculaire |
214.10 g/mol |
Nom IUPAC |
5-ethenyl-1,2-dimethylpyridin-1-ium;bromide |
InChI |
InChI=1S/C9H12N.BrH/c1-4-9-6-5-8(2)10(3)7-9;/h4-7H,1H2,2-3H3;1H/q+1;/p-1 |
Clé InChI |
PYNNQTZJIHVAPR-UHFFFAOYSA-M |
SMILES canonique |
CC1=[N+](C=C(C=C1)C=C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


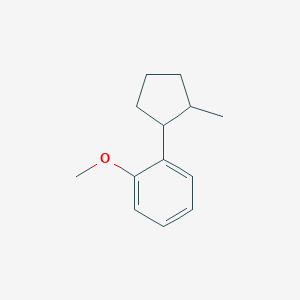
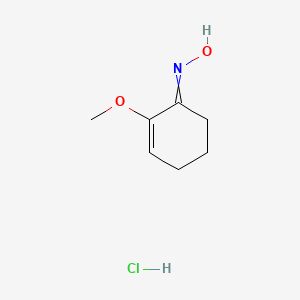
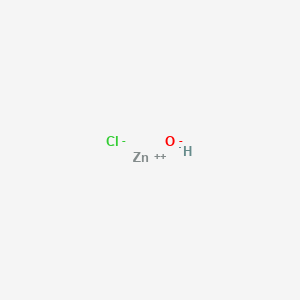
-](/img/structure/B14641145.png)
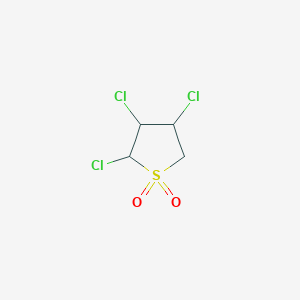
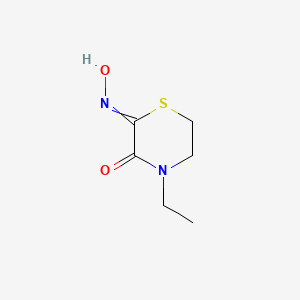
![2-({4-[2-(Methylsulfanyl)ethoxy]phenoxy}methyl)oxirane](/img/structure/B14641171.png)

![Propanoic acid, 2-hydroxy-3-[2-(2-propenyloxy)phenoxy]-](/img/structure/B14641179.png)
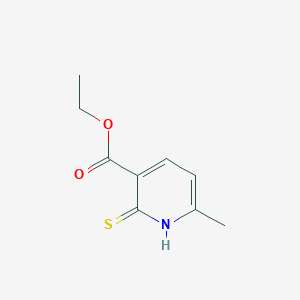
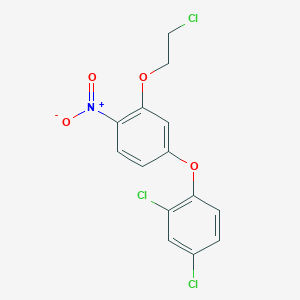
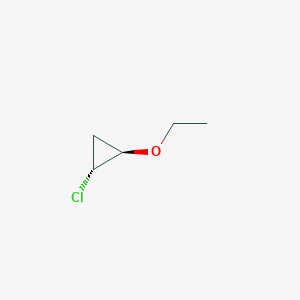
![{2-[(4-Cyclopropylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14641213.png)

